Cas no 5302-79-4 (7-Methoxynaphthalen-1-amine)
7-Methoxynaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
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- 7-Methoxynaphthalen-1-amine
- 1-Naphthalenamine,7-methoxy-
- 7-METHOXY-1-NAPHTHYLAMINE
- 1-amino-7-methoxynaphthalene
- 1-Naphthalenamine,7-methoxy
- 7-methoxy-1-naphthalenamine
- 7-methoxynaphthalen-1-ylamine
- 7-methoxynaphthalenamine
- 7-methoxynaphthylamine
- 8-amino-2-methoxynaphthalene
- PYPBAWHTDYSLKJ-UHFFFAOYSA-N
- (7-methoxy-naphthalen-1-yl)-amine
- A18850
- FT-0621443
- NSC 37570
- AM20040638
- MFCD08272073
- Z1198176740
- CS-0150260
- 5302-79-4
- AS-40487
- NSC-37570
- AKOS005264976
- 7-methoxy-naphthalen-1-ylamine
- EN300-111407
- NSC37570
- DTXSID30284538
- AB44293
- SCHEMBL249717
- SY254112
- ALBB-033453
- naphthalene, 1-amino-7-methoxy-
-
- MDL: MFCD08272073
- Inchi: 1S/C11H11NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,12H2,1H3
- InChI Key: PYPBAWHTDYSLKJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=CC=CC(=C2C=1)N
Computed Properties
- Exact Mass: 173.08400
- Monoisotopic Mass: 173.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 35.2A^2
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Melting Point: N/A℃
- Boiling Point: 341.4±17.0 °C at 760 mmHg
- Flash Point: 221.6±27.3 °C
- Refractive Index: 1.655
- PSA: 35.25000
- LogP: 3.01180
7-Methoxynaphthalen-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
7-Methoxynaphthalen-1-amine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
7-Methoxynaphthalen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000086-500mg |
1-Amino-7-methoxynaphthalene |
5302-79-4 | 98% | 500mg |
$989.80 | 2023-09-01 | |
| Alichem | A219000086-1g |
1-Amino-7-methoxynaphthalene |
5302-79-4 | 98% | 1g |
$1600.75 | 2023-09-01 | |
| Fluorochem | 226190-250mg |
7-Methoxynaphthalen-1-amine |
5302-79-4 | 95% | 250mg |
£183.00 | 2022-02-28 | |
| abcr | AB457052-250 mg |
7-Methoxynaphthalen-1-amine; . |
5302-79-4 | 250MG |
€241.00 | 2022-06-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ359-50mg |
7-Methoxynaphthalen-1-amine |
5302-79-4 | 95+% | 50mg |
250.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ359-200mg |
7-Methoxynaphthalen-1-amine |
5302-79-4 | 95+% | 200mg |
630.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72570-250mg |
7-Methoxynaphthalen-1-amine |
5302-79-4 | 95% | 250mg |
¥260.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72570-100mg |
7-Methoxynaphthalen-1-amine |
5302-79-4 | 95% | 100mg |
¥129.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72570-1g |
7-Methoxynaphthalen-1-amine |
5302-79-4 | 95% | 1g |
¥894.0 | 2024-07-19 | |
| Chemenu | CM140260-100mg |
7-methoxynaphthalen-1-amine |
5302-79-4 | 95% | 100mg |
$57 | 2022-08-31 |
7-Methoxynaphthalen-1-amine Suppliers
7-Methoxynaphthalen-1-amine Related Literature
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 7-Methoxynaphthalen-1-amine
Introduction to 7-Methoxynaphthalen-1-amine (CAS No. 5302-79-4)
7-Methoxynaphthalen-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 5302-79-4, is a significant organic compound with a broad spectrum of applications in pharmaceutical and chemical research. This naphthalene derivative features a methoxy group at the 7-position and an amine functional group at the 1-position, making it a versatile intermediate in synthetic chemistry. The compound's unique structural properties have garnered attention in recent years due to its potential roles in drug development and material science.
The molecular structure of 7-Methoxynaphthalen-1-amine consists of a naphthalene core substituted with a methoxy group (–OCH₃) and an amine group (–NH₂). This configuration imparts distinct reactivity and electronic characteristics, enabling its use in various chemical transformations. The presence of both electron-donating and electron-withdrawing groups allows for selective functionalization, making it a valuable building block in organic synthesis.
In the realm of pharmaceutical research, 7-Methoxynaphthalen-1-amine has been explored as a precursor in the synthesis of biologically active molecules. Its naphthalene scaffold is commonly found in natural products and pharmaceuticals, contributing to its pharmacological relevance. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The compound's ability to undergo further derivatization has opened avenues for creating structurally diverse analogs with enhanced biological activity.
One of the most compelling aspects of 7-Methoxynaphthalen-1-amine is its role in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with improved pharmacokinetic profiles and reduced toxicity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and other chronic diseases. The methoxy group at the 7-position provides a handle for further modifications, allowing chemists to fine-tune properties such as solubility, metabolic stability, and target specificity.
Moreover, 7-Methoxynaphthalen-1-amine has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for synthesizing functional polymers and dyes. Its aromatic structure contributes to the thermal stability and electronic conductivity of resulting materials, making it suitable for use in organic electronics and photovoltaic devices. The compound's versatility underscores its importance as a commercial chemical intermediate.
The synthesis of 7-Methoxynaphthalen-1-amine typically involves multi-step organic reactions starting from readily available naphthalene derivatives. Advances in catalytic methods have improved the efficiency and scalability of its production, reducing costs and environmental impact. These innovations align with the growing emphasis on sustainable chemistry practices in industrial settings.
Recent breakthroughs in computational chemistry have further enhanced the understanding of 7-Methoxynaphthalen-1-amine's reactivity. Molecular modeling studies predict new synthetic pathways and highlight potential applications that were previously unexplored. Such computational insights are accelerating the discovery process, enabling faster development of novel compounds based on this scaffold.
Industrial applications of 7-Methoxynaphthalen-1-amine are expanding rapidly due to its adaptability across multiple sectors. In agrochemicals, derivatives of this compound have shown promise as intermediates for herbicides and fungicides. Their efficacy in protecting crops while maintaining environmental safety makes them attractive alternatives to traditional agrochemicals.
The future prospects for 7-Methoxynaphthalen-1-amine are promising, driven by ongoing research into its biological activities and material properties. Collaborative efforts between academia and industry are expected to yield innovative uses for this versatile compound. As synthetic methodologies continue to evolve, new derivatives with tailored functionalities will emerge, broadening its utility.
In conclusion, 7-Methoxynaphthalen-1-amine (CAS No. 5302-79-4) represents a cornerstone in modern chemical research due to its structural versatility and broad applicability. Its role as an intermediate in pharmaceutical synthesis, material science, and agrochemical development underscores its significance. With advancements in synthetic chemistry and computational methods, the potential uses for this compound are likely to expand further, reinforcing its importance in both academic and industrial contexts.
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